N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2N3OS3/c16-11-5-7(12(17)24-11)9-6-22-15(19-9)20-13(21)14-18-8-3-1-2-4-10(8)23-14/h1-6H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSVMHUBLATUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dichloro-thiophen-3-yl)-pyrimidin-2-ylamine, is known to target cyclin-dependent kinase 2 (cdk2) in humans. CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics.
Mode of Action
If it shares a similar mechanism with the aforementioned compound, it might inhibit the activity of cdk2, thereby interfering with cell cycle progression.
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications.
Structural Characteristics
The compound features a unique structure that includes:
- Thiazole ring : Contributes to its reactivity and biological interactions.
- Dichlorothiophene moiety : Enhances the compound's pharmacological properties.
- Benzothiazole group : Known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H12Cl2N2O2S |
| Molecular Weight | 376.43 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated:
- Cytotoxic Effects : The compound showed potent cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. IC50 values ranged from 6.3 to 26.2 µM, indicating effective inhibition of cell viability .
The mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : The compound may inhibit cyclin-dependent kinases (CDK), leading to cell cycle disruption and apoptosis .
- Signal Transduction Pathways : It has been shown to influence critical signaling pathways such as PI3K/Akt and mTORC1, which are vital for cell growth and survival .
Comparative Studies
In comparative analyses with standard anticancer drugs like Doxorubicin, this compound exhibited comparable or superior activity against certain cancer types. Structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance biological activity .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental settings:
- Study on Cancer Cell Lines : A recent study evaluated the anticancer potential of this compound against multiple human cancer cell lines. Results indicated significant reductions in cell viability with specific IC50 values demonstrating its potency .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer effects. The study revealed that the compound could induce apoptosis via mitochondrial pathways and inhibit DNA synthesis without affecting protein synthesis .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a thiazole and benzothiazole moiety, which are known for their biological activity. Its molecular formula is , with a molecular weight of approximately 440.4 g/mol. The presence of chlorine atoms and sulfur in its structure contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide exhibit significant antimicrobial properties. In studies involving derivatives of thiazole compounds, promising results were reported against various bacterial strains and fungi. For instance, derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria using the turbidimetric method .
Anticancer Potential
The anticancer activity of this compound has been evaluated through in vitro studies. It has demonstrated effectiveness against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B assay indicated that specific derivatives exhibited cytotoxic effects comparable to established anticancer agents . Molecular docking studies further elucidated the binding interactions between these compounds and their targets, suggesting a mechanism of action that could be exploited for drug development.
Antiproliferative Agents
Given the compound's structure, it is being investigated as a potential antiproliferative agent. The thiazole ring is known for its role in inhibiting cell proliferation in cancerous tissues. Studies have shown that modifications to the benzothiazole moiety can enhance the potency of these compounds against various cancer types .
Anti-inflammatory Properties
Recent research highlights the anti-inflammatory potential of thiazole derivatives. Compounds similar to this compound have been shown to reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Key Differences
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 325977-02-4)
- Structural Similarities : Shares the 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl backbone.
- Key Differences : The benzamide group is replaced with a sulfamoyl-substituted benzamide.
Nitazoxanide Derivatives (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide)
- Structural Similarities : Contains a thiazole ring with halogen substitutions and an amide linkage.
- Key Differences : Uses a difluorobenzamide instead of benzothiazole carboxamide and lacks the dichlorothiophenyl group.
- Implications : Nitazoxanide derivatives target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms . The dichlorothiophene in the target compound may broaden activity to fungal 14-α demethylase () .
4-(2,5-Dichlorothiophen-3-yl)-1,3-dithiolan-2-ylidene)methyl)-1H-imidazole Derivatives
- Structural Similarities : Incorporates the dichlorothiophenyl moiety.
- Key Differences : Replaces thiazole with imidazole and introduces a dithiolane group.
Thiazole-Oxadiazole Hybrids (e.g., N-[(5-Substituted-1,3,4-oxadiazol-2-yl) methyl]-4-phenyl-1,3-thiazol-2-amine)
- Structural Similarities : Thiazole-based scaffold.
- Key Differences : Oxadiazole replaces benzothiazole, and a phenyl group substitutes dichlorothiophene.
- Implications : Oxadiazole’s electron-withdrawing nature may improve metabolic resistance but reduce halogen-mediated hydrophobic interactions critical for enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The benzothiazole carboxamide may resist hydrolysis better than acetamide derivatives (e.g., 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide, ) due to reduced electrophilicity .
- Crystallographic Stability : Intermolecular hydrogen bonding (N–H⋯N, C–H⋯O/F) observed in nitazoxanide analogues () may also stabilize the target compound’s crystal lattice .
Preparation Methods
Classical Cyclocondensation of 2-Aminobenzenethiols
The benzothiazole ring is constructed via cyclization of 2-aminobenzenethiol derivatives. A representative method involves reacting 2-aminobenzenethiol with chloroacetyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. The intermediate undergoes dehydration with phosphorus oxychloride (POCl₃) to yield 2-chlorobenzothiazole, which is subsequently treated with aqueous ammonia to form 2-aminobenzothiazole. Carboxamide formation is achieved by reacting this amine with benzoyl chloride in tetrahydrofuran (THF), yielding 1,3-benzothiazole-2-carboxamide (80–85% yield).
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride, DMF | DMF | 0–5°C | 2 | 78 |
| 2 | POCl₃ | Toluene | Reflux | 6 | 82 |
| 3 | NH₃ (aq) | Water | 25°C | 1 | 90 |
| 4 | Benzoyl chloride, THF | THF | 0°C → 25°C | 4 | 85 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Sahoo et al. demonstrated that irradiating 2-aminobenzenethiol with ethyl chloroacetate and potassium carbonate in dry acetone for 180 seconds produces 2-(ethoxycarbonyl)benzothiazole, which is hydrolyzed to the carboxylic acid and then converted to the carboxamide via mixed anhydride methods. This approach reduces reaction times from hours to minutes while maintaining yields above 80%.
Preparation of 4-(2,5-Dichlorothiophen-3-yl)-1,3-Thiazol-2-Amine
Thiophene Functionalization
2,5-Dichlorothiophene-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 2,5-dichlorothiophene, followed by oxidation with pyridinium chlorochromate (PCC) to yield the aldehyde (75% yield).
Thiazole Ring Formation
The aldehyde undergoes Hantzsch thiazole synthesis with thiosemicarbazide and α-bromo ketones. For example, reacting 2,5-dichlorothiophene-3-carbaldehyde with thiosemicarbazide in ethanol forms the thiosemicarbazone intermediate, which cyclizes with ethyl 3-bromoacetoacetate in the presence of sulfuric acid to yield 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine.
Optimization Data Table
| Parameter | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Catalyst | H₂SO₄ vs. HCl | 72 vs. 65 | 98.5% vs. 97.2% |
| Solvent | Ethanol vs. Acetonitrile | 68 vs. 61 | 97.8% vs. 96.1% |
| Temperature | 80°C vs. 100°C | 70 vs. 73 | 98.0% vs. 97.5% |
Final Coupling Reaction
Amide Bond Formation
The carboxamide and amine intermediates are coupled using carbodiimide-based reagents. A reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C, achieving 88% yield after purification by column chromatography.
Critical Parameters
- Stoichiometry: A 1:1.2 ratio of carboxamide to amine minimizes side products.
- Base: Triethylamine (TEA) neutralizes HCl generated during activation.
- Workup: Aqueous washes with 5% citric acid and saturated NaHCO₃ ensure removal of unreacted reagents.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₈Cl₂N₃OS₂: [M+H]⁺ 408.9412; Found: 408.9409.
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
The position of the dichlorothiophene substituent on the thiazole ring is controlled by using excess α-bromo ketone and maintaining reaction temperatures below 80°C.
Purification Difficulties
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials and dimeric byproducts.
Q & A
Q. How can researchers investigate the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light sensitivity : UV-vis spectroscopy to detect photodegradation products.
- Thermal analysis : DSC (Differential Scanning Calorimetry) to determine melting point shifts .
Data Management and Contradiction Resolution
Q. What computational tools assist in managing and analyzing large datasets from synthesis and bioactivity studies?
Q. How should researchers handle discrepancies between theoretical and experimental elemental analysis results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
